molecular formula C18H21F3N2O3 B5673953 1-methyl-2-oxo-8-[2-(trifluoromethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-2-oxo-8-[2-(trifluoromethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5673953
M. Wt: 370.4 g/mol
InChI Key: RRMHSHLCHRLIQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives, including compounds similar to the one of interest, often involves multistep synthetic routes that may include cyclization reactions, functional group transformations, and spiro formation steps. For instance, the synthesis of azaspiro[4.5]decane systems has been described through oxidative cyclization of olefinic precursors, highlighting the complexity and innovation in constructing these molecules (Martin‐Lopez & Bermejo, 1998).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by the spiro linkage of two rings, which impacts the compound's chemical reactivity and physical properties. Crystal structure analysis can provide insights into the three-dimensional conformation, intermolecular interactions, and potential reactivity pathways of these compounds. For example, the crystal structures of certain 1-oxa-4-thiaspiro[4.5]decane derivatives have been studied to understand their olefin geometry and molecular dimensions, which are crucial for predicting their chemical behavior (Parvez, Yadav, & Senthil, 2001).

Chemical Reactions and Properties

Diazaspiro[4.5]decane derivatives undergo various chemical reactions, including decarboxylation and electrophilic amination, due to their unique molecular structure. The rates of decarboxylation for compounds like 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid have been measured, providing insights into the stability and reactivity of the spirocyclic framework (Bigley & May, 1969). Additionally, electrophilic amination reactions have been explored for C-H-acidic compounds, demonstrating the versatility of these molecules in synthetic chemistry (Andreae, Schmitz, Wulf, & Schulz, 1992).

properties

IUPAC Name

1-methyl-2-oxo-8-[[2-(trifluoromethyl)phenyl]methyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3/c1-22-15(24)10-14(16(25)26)17(22)6-8-23(9-7-17)11-12-4-2-3-5-13(12)18(19,20)21/h2-5,14H,6-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHSHLCHRLIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC=CC=C3C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-8-[2-(trifluoromethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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